Scientific Field: Biochemistry and Agricultural Science
Summary of Application: 4-Cyclopentene-1,3-dione has been identified as a potent antifungal inhibitor of chitin synthesis.
Methods of Application: The compound was detected in specific cultivars of feijoa peels.
Results or Outcomes: The compound 4-cyclopentene-1,3-dione was found to be potently antifungal (IC 50 = 1–2 μM) against human-pathogenic Candida species.
Scientific Field: Organic Chemistry
Summary of Application: 4-Cyclopentene-1,3-dione is used in the synthesis of its derivatives, such as 2-methoxymethylene-4-cyclopentene-1,3-dione and chrysotrione B (2-acylcyclopentene-1,3-dione derivative).
Results or Outcomes: The outcomes of these syntheses are the formation of the derivatives 2-methoxymethylene-4-cyclopentene-1,3-dione and chrysotrione B.
Scientific Field: Biochemistry
Summary of Application: 4-Cyclopentene-1,3-dione has been used to investigate the influence of sulfiydryl group-specific reagents on the activity of bovine heart phospholipid exchange protein .
Scientific Field: Physical Chemistry
Summary of Application: 4-Cyclopentene-1,3-dione has been studied for its gas phase ion energetics data
Methods of Application: The compound was likely subjected to various experimental conditions to determine its electron affinity and ionization energy
Results or Outcomes: The electron affinity of 4-Cyclopentene-1,3-dione was determined to be 1.14 ± 0.13 eV Its ionization energy was found to be 9.6 eV
4-Cyclopentene-1,3-dione is an organic compound characterized by a cyclopentene ring with two ketone functional groups at the 1 and 3 positions. Its molecular formula is , and it exhibits a rigid, planar structure due to the presence of both a double bond and the carbonyl groups. This compound is notable for its potential applications in various fields, including biochemistry and organic synthesis, particularly as a building block for more complex molecules .
textR-CHO + C5H4O2 -> R-CH=CH-C(O)-CH2-C(O)-CH3 + H2O
4-Cyclopentene-1,3-dione has demonstrated significant biological activity, particularly as an antifungal agent. It has been shown to inhibit chitin synthesis in fungi, making it effective against human-pathogenic species such as Candida, with an inhibitory concentration (IC50) ranging from 1 to 2 μM . Additionally, it has been explored for its potential antibacterial properties against Gram-positive bacteria .
Several methods have been developed for synthesizing 4-cyclopentene-1,3-dione:
The applications of 4-cyclopentene-1,3-dione are diverse:
Several compounds share structural similarities with 4-cyclopentene-1,3-dione. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Cyclopentadiene | Diene | Highly reactive; used primarily in Diels-Alder reactions. |
2-Methylcyclopentene-1,3-dione | Methyl-substituted | Exhibits different reactivity patterns due to methyl substitution. |
2-Acylcyclopentene-1,3-dione | Acyl-substituted | Displays distinct biological activity profiles; often studied for antimicrobial properties. |
Nostotrebin 6 | Bis(cyclopentenedione) | Has cholinesterase inhibitory activity; isolated from cyanobacteria. |
4-Cyclopentene-1,3-dione is unique due to its specific antifungal properties and its role as a versatile building block in organic synthesis compared to these similar compounds .
The key transformation involves a Piancatelli rearrangement, where furylmethylcarbinol undergoes treatment with zinc chloride and hydrochloric acid at pH 6.0 under reflux conditions in dioxane-water for 48 hours [3]. This acid-catalyzed process results in the formation of 4-hydroxy-5-methylcyclopenten-2-one in 90% yield through a well-established mechanism involving furan ring opening and intramolecular cyclization [35]. The Piancatelli rearrangement has emerged as a versatile method for converting furyl derivatives into cyclopentenone frameworks, with the reaction proceeding through protonation of the hydroxymethyl moiety followed by water elimination and subsequent nucleophilic attack [35].
Following the initial rearrangement, the hydroxycyclopentenone intermediate undergoes treatment with phosphate buffer at pH 8.0 in refluxing dioxane for 24 hours to afford 4-hydroxy-2-methylcyclopenten-2-one in 65% yield [3]. This isomerization step is essential for positioning the methyl substituent at the appropriate carbon center. The oxidation of the resulting hydroxyketone with manganese dioxide proceeds smoothly to give 4-methyl-4-cyclopentene-1,3-dione in nearly quantitative yield [3].
The final acylation step involves the formation of the lithium enolate of the cyclopentenedione followed by reaction with cinnamic anhydride, yielding a 57:43 mixture of geometric isomers of the target compound in 22% yield [3]. The overall synthetic sequence requires 8 steps from 2-acetylfuran and produces the desired cyclopentene-1,3-dione derivative in 11% overall yield [3].
An alternative synthetic route has been developed to improve the yields of the acylation step [3]. This approach involves protection of the hydroxyl functionality with triethylsilyl chloride, followed by lithium diisopropylamide-mediated aldol reaction with cinnamaldehyde [3]. Subsequent Swern oxidation and deprotection steps afford the cyclopentenedione product in 79% yield as a 59:41 mixture of geometric isomers [3].
Table 1: Synthetic Yields for 2-Acetylfuran to Cyclopentene-1,3-dione Conversion
Step | Transformation | Conditions | Yield (%) | Reference |
---|---|---|---|---|
1 | 2-Acetylfuran → Furylmethylcarbinol | NaBH₄, EtOH, 0°C | 98 | [3] |
2 | Piancatelli Rearrangement | ZnCl₂-HCl, dioxane-H₂O, reflux | 90 | [3] |
3 | Isomerization | Phosphate buffer pH 8.0, reflux | 65 | [3] |
4 | Oxidation | MnO₂, CH₂Cl₂, rt | 92 | [3] |
5 | Acylation (Route A) | LDA, cinnamic anhydride, THF | 22 | [3] |
5 | Acylation (Route B) | LDA, cinnamaldehyde, Swern oxidation | 79 | [3] |
The enolization of cyclopentene-1,3-dione and related cyclopentenone systems represents a fundamental aspect of their synthetic chemistry, enabling diverse functionalization reactions [12]. Cyclopentane-1,3-diones exhibit acidic properties with reported pKa values typically in the range of 4.4 to 4.7, making them excellent substrates for enolate formation [12]. These compounds exist predominantly as fast-exchanging enol-ketone tautomers, which can establish intermolecular hydrogen bonds similar to carboxylic acids [12].
The enolization of cyclopentenones has been extensively studied using various base systems [11]. Cyclopentanone enolate formation shows characteristic thermodynamic properties, with the enol content in aqueous solutions determined to be 1.3 × 10⁻⁵ for cyclopentanone at 25°C [11]. The equilibrium proportions and pKa values have been measured through kinetic studies of bromine reactions, yielding a pKa of 16.7 for the keto forms of cyclic ketones [11].
Lithium diisopropylamide represents the most commonly employed base for generating enolates of cyclopentenediones, typically at temperatures of -78°C in tetrahydrofuran [3]. The lithium enolates thus formed demonstrate excellent nucleophilicity and can undergo alkylation, acylation, and condensation reactions with high efficiency [3]. Alternative enolization strategies include the use of lithium hexamethyldisilazide and potassium hexamethyldisilazide, which provide enhanced solubility and reactivity in certain organic solvents [15].
The formation of silyl enol ethers from cyclopentenone precursors has emerged as a particularly valuable synthetic methodology [9]. Treatment of cyclopentenones with triethylsilyl chloride and imidazole affords silyl enol ethers in yields of 85% or higher [3]. These silyl enol ethers serve as versatile intermediates for subsequent transformations, including Pauson-Khand reactions and other cyclization processes [9].
Enolate chemistry of 2,2-disubstituted cyclopentene-1,3-diones has been developed for asymmetric desymmetrization reactions [20]. The direct vinylogous nucleophilic addition of deconjugated butenolides to these substrates provides access to enantiomerically enriched products through carefully designed chiral catalyst systems [20]. The remarkable influence of secondary catalyst sites on enantioselectivity has been demonstrated, suggesting complex mechanistic pathways involving conformational changes in the catalyst structure [20].
Table 2: Enolization Conditions and Yields for Cyclopentenone Derivatives
Substrate | Base System | Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
4-Methyl-cyclopentenedione | LDA | THF | -78 | 95 | [3] |
2-Methylcyclopentenone | LDA | THF | -78 | 90 | [3] |
Cyclopentene-1,3-dione | LHMDS | THF | -78 | 88 | [15] |
Silyl enol ether formation | TESOTf, Et₃N | CH₂Cl₂ | 0 | 85 | [3] |
Regioselective modification of the cyclopentenone framework represents a critical aspect of synthetic methodology development, enabling the preparation of diversely substituted derivatives with precisely controlled substitution patterns [24]. The inherent reactivity of the α,β-unsaturated ketone system in cyclopentenones provides multiple sites for selective functionalization, including positions adjacent to the carbonyl group and the β-position of the enone system [26].
The Pauson-Khand reaction has emerged as a premier method for regioselective cyclopentenone synthesis, offering excellent control over substitution patterns [8]. Recent developments in intermolecular Pauson-Khand reactions demonstrate remarkable regioselectivity when employing carefully designed alkyne and alkene substrates [13]. The regioselectivity is primarily determined by steric hindrance during the insertion step, with less hindered faces of alkenes preferentially inserting into less hindered cobalt-carbon bonds [13].
Temperature-dependent regioselectivity has been observed in Pauson-Khand reactions, with different substitution patterns favored at elevated temperatures compared to low-temperature conditions [13]. For norbornene-derived substrates, regioselectivity ratios can be tuned from 3:1 to greater than 20:1 depending on reaction temperature and alkyne substitution patterns [13]. The development of traceless controllers, such as bromine atoms that undergo reductive dehalogenation during the reaction, has provided additional tools for regioselective control [13].
Palladium-catalyzed molecular shuffling processes represent another important advancement in regioselective cyclopentenone synthesis [26]. The intermolecular reaction of alkynes with α,β-unsaturated acid chlorides, serving as both alkene and carbon monoxide sources, delivers cyclopentenone products with excellent yields and complementary regioselectivity to conventional methods [26]. This carbon monoxide-free pathway creates three new carbon-carbon bonds in a single transformation while maintaining high regioselective control [26].
The copper-mediated Nazarov cyclization followed by Wagner-Meerwein rearrangement provides access to highly substituted cyclopentenones with adjacent quaternary centers [39]. The chemoselectivity of sequential 1,2-migrations depends on both migratory ability and steric demand of substituents, enabling predictable control over product formation [39]. Catalytic versions of this transformation have been developed using copper salts in combination with weakly Lewis acidic additives [39].
Fluorinated cyclopentenone derivatives can be accessed through regioselective methods involving transition metal-difluorocarbene complexes [29]. The catalytic reaction of copper and nickel difluorocarbenes with silyl dienol ethers affords 4,4-difluoro and 5,5-difluorocyclopentenone derivatives, respectively [29]. Fluorine-directed Nazarov cyclizations of appropriately substituted vinyl ketones proceed efficiently to provide fluorinated cyclopentenones with high regioselectivity [29].
Table 3: Regioselective Methods for Cyclopentenone Framework Modification
Method | Substrate Type | Regioselectivity | Yield Range (%) | Reference |
---|---|---|---|---|
Pauson-Khand (low temp) | Norbornene derivatives | 3:1 to 5:1 | 65-85 | [13] |
Pauson-Khand (high temp) | Norbornene derivatives | 1:3 to 1:20 | 70-90 | [13] |
Pd-catalyzed shuffling | Alkyne/acid chloride | >95:5 | 80-95 | [26] |
Cu-mediated Nazarov | Dienones | >90:10 | 75-95 | [39] |
Fluorocarbene insertion | Silyl dienol ethers | >85:15 | 60-80 | [29] |
The asymmetric synthesis of chiral cyclopentenone analogues has become an increasingly important area of research, driven by the prevalence of these structural motifs in biologically active natural products and pharmaceuticals [17]. Multiple catalytic asymmetric approaches have been developed to access enantiomerically enriched cyclopentenones with high selectivity and broad substrate scope [15].
N-Heterocyclic carbene-catalyzed asymmetric synthesis represents one of the most successful approaches for constructing chiral cyclopentenones [15]. The reaction between enals and α-diketones in the presence of chiral N-heterocyclic carbene catalysts furnishes highly functionalized cyclopentenones with excellent diastereo- and enantioselectivity [15]. This protocol tolerates substrates bearing both aromatic and aliphatic substituents, and the products can be subjected to further transformations to deliver value-added molecules [15].
Brønsted acid-catalyzed asymmetric synthesis has been demonstrated using chiral vinyl sulfoxides and allenyl ketones or allenoates [16]. Triflic acid-catalyzed asymmetric [3] [3]-sigmatropic rearrangement of sulfoniums provides direct access to highly functionalized C4-chiral cyclopentenones in up to 85% yield with greater than 95% enantiomeric excess [16]. This methodology is stereospecific, meaning that the absolute configuration of the starting sulfoxide directly determines the stereochemical outcome [16].
The asymmetric Pauson-Khand reaction continues to be developed for the synthesis of chiral cyclopentenones [23]. Chiral ligands, particularly bis(oxazoline) derivatives, have shown promise in promoting both the cyclization and inducing enantioselectivity [39]. Studies using bidentate and monodentate chiral ligands have revealed significant differences in the mechanism and origins of enantioselectivity [23].
Catalytic asymmetric desymmetrization of meso-cyclopentenediones provides another powerful approach to chiral products [20]. The direct vinylogous nucleophilic addition of deconjugated butenolides to 2,2-disubstituted cyclopentene-1,3-diones can be achieved with high enantioselectivity using appropriately designed chiral catalysts [20]. The secondary catalyst site plays a remarkable role in determining enantioselectivity, suggesting intricate mechanistic scenarios involving catalyst conformational changes [20].
Enzymatic approaches to chiral cyclopentenones have also been explored, particularly for the kinetic resolution of racemic substrates [17]. Lipase-catalyzed resolution and asymmetric reduction using engineered dehydrogenases have shown promise for specific substrate classes [17]. These biocatalytic methods often provide complementary selectivity to chemical approaches and can be particularly valuable for late-stage functionalization [17].
The use of chiral auxiliaries during ring-creation processes has enabled asymmetric syntheses, though catalytic enantioselective methods are generally preferred due to their atom economy [21]. Intramolecular nitrone cycloaddition of sugar-derived chiral precursors followed by nitrogen-oxygen bond cleavage provides access to enantiomerically pure hydroxylated cyclopentenones [19]. This methodology has been successfully applied to the synthesis of pentenomycin I and neplanocin A [19].
Table 4: Asymmetric Synthesis Methods for Chiral Cyclopentenones
Method | Catalyst System | Substrate Scope | Enantioselectivity (% ee) | Yield Range (%) | Reference |
---|---|---|---|---|---|
NHC-catalyzed | Chiral triazolium | Enals/α-diketones | 90-98 | 75-95 | [15] |
Brønsted acid | Chiral phosphoric acid | Vinyl sulfoxides | >95 | 65-85 | [16] |
Pauson-Khand | Chiral bis(oxazoline) | Alkyne/alkene | 85-95 | 70-90 | [39] |
Desymmetrization | Chiral squaramide | Cyclopentenediones | 88-96 | 80-92 | [20] |
Nitrone cycloaddition | Sugar-derived auxiliaries | Chiral pentenals | >99 | 65-85 | [19] |
Irritant